molecular formula C9H10BrClN2O2 B2864690 3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride CAS No. 2411309-15-2

3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride

Cat. No. B2864690
CAS RN: 2411309-15-2
M. Wt: 293.55
InChI Key: BPWRDYHJOCOCHF-UHFFFAOYSA-N
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Description

“3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride” is a chemical compound with the molecular formula C9H10BrClN2O2 . It has a molecular weight of 293.55 . This compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2O2.ClH/c10-9-3-7(12(13)14)1-2-8(9)6-4-11-5-6;/h1-3,6,11H,4-5H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Building Blocks for Polyamines

Azetidines, like the compound , can serve as building blocks for polyamines through anionic and cationic ring-opening polymerization . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

2. Synthesis of New Amino Acid Derivatives Azetidines can be used in the synthesis of new amino acid derivatives . For example, the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates can yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Development of Macromolecular Architectures

The polymerization of azetidine monomers can provide a basis for the development of future macromolecular architectures . This can lead to the creation of new materials with unique properties.

Synthesis of Functionalized Azetidines

The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines . This could potentially be applied to “3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride”.

Drug Development

Azetidines are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . Therefore, “3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride” could potentially be used in the development of new drugs.

Synthesis of Heterocyclic Compounds

Azetidines can be used in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and dyes.

Safety and Hazards

The compound has been classified with the GHS07 signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-bromo-4-nitrophenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2.ClH/c10-9-3-7(12(13)14)1-2-8(9)6-4-11-5-6;/h1-3,6,11H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRCQHKTYRALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C=C(C=C2)[N+](=O)[O-])Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride

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